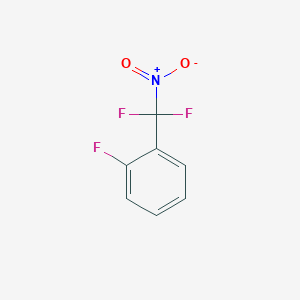
(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine” is a chemical compound with the following structure:
This compound
This compound combines a chlorobenzyl group with a pentafluoroethyloxy-ethylamine moiety
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent can be tailored for specific conditions .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace functional groups.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Organoboron Reagents: As mentioned earlier, Suzuki–Miyaura coupling typically employs boron reagents.
Palladium Catalysts: These facilitate cross-coupling reactions.
Halides (e.g., Chlorides): Used as starting materials.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound’s reactivity makes it valuable in catalytic processes.
Functional Group Transformations: Researchers explore its use in modifying other molecules.
Drug Discovery: It may serve as a scaffold for potential drug candidates.
Bioconjugation: Its functional groups can be utilized for attaching biomolecules.
Materials Science: Applications in polymers, coatings, and materials.
Fine Chemicals: Used as intermediates in chemical synthesis.
Wirkmechanismus
The compound’s mechanism of action depends on its specific interactions with biological targets. Further studies are needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on similar compounds at the moment, further research could highlight its uniqueness and provide a comparative analysis.
Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge over time
Eigenschaften
Molekularformel |
C11H11ClF5NO |
|---|---|
Molekulargewicht |
303.65 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11ClF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChI-Schlüssel |
QNTGHPVCPOMGTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


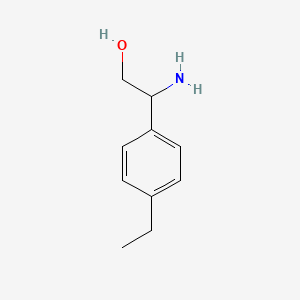
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)
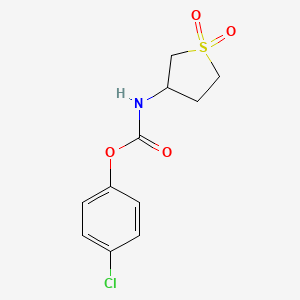

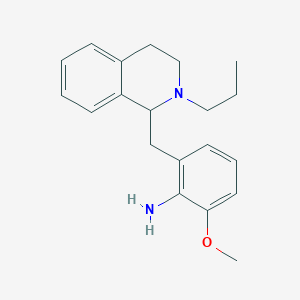
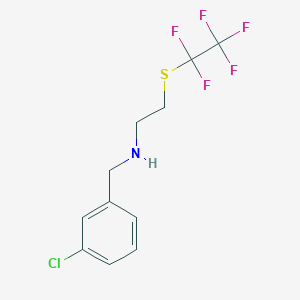


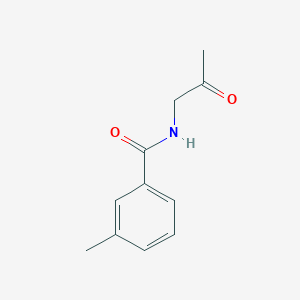
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)


![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)
